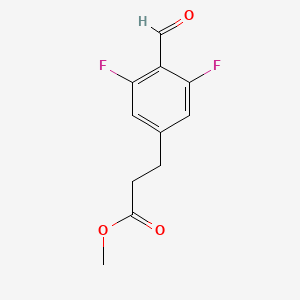
Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate: is an organic compound with the molecular formula C11H10F2O3. It is a derivative of benzoic acid and is characterized by the presence of two fluorine atoms and a formyl group on the benzene ring, along with a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate typically involves the esterification of 3-(3,5-difluoro-4-formylphenyl)propanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-(3,5-difluoro-4-carboxyphenyl)propanoic acid.
Reduction: 3-(3,5-difluoro-4-hydroxymethylphenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activity and can be explored for therapeutic uses .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate largely depends on its functional groups. The formyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The fluorine atoms can influence the electronic properties of the benzene ring, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
- Methyl 3-(4-aminophenoxy)propanoate
- Methyl 3-(3’,4’-dimethoxyphenyl)propanoate
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Comparison:
- Methyl 3-(4-aminophenoxy)propanoate: Contains an amino group instead of a formyl group, which can lead to different reactivity and applications .
- Methyl 3-(3’,4’-dimethoxyphenyl)propanoate: Contains methoxy groups, which can affect the compound’s solubility and reactivity .
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Contains bulky tert-butyl groups and a hydroxyl group, which can influence its antioxidant properties .
Methyl 3-(3,5-difluoro-4-formylphenyl)propanoate stands out due to the presence of fluorine atoms, which can significantly alter its electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H10F2O3 |
|---|---|
Molecular Weight |
228.19 g/mol |
IUPAC Name |
methyl 3-(3,5-difluoro-4-formylphenyl)propanoate |
InChI |
InChI=1S/C11H10F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h4-6H,2-3H2,1H3 |
InChI Key |
MKIGNRLTTKUPCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C(=C1)F)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















